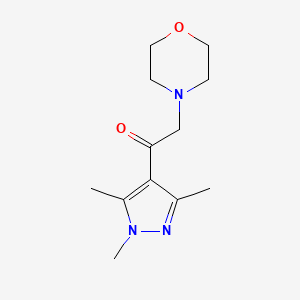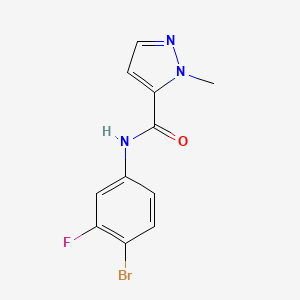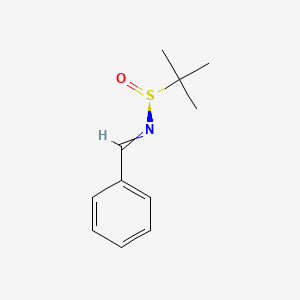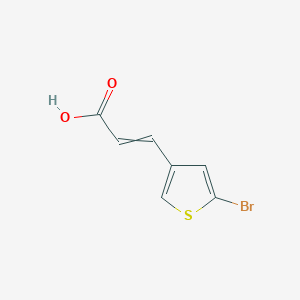
1-(3-Carboxyphenyl methyl)-3-n-butyl piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Carboxyphenyl methyl)-3-n-butyl piperazine is a chemical compound that belongs to the piperazine family Piperazines are heterocyclic organic compounds containing two nitrogen atoms at opposite positions in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Carboxyphenyl methyl)-3-n-butyl piperazine typically involves the reaction of 3-carboxybenzyl chloride with 3-n-butyl piperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise reaction conditions, such as temperature and pressure, which are crucial for the efficient synthesis of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(3-Carboxyphenyl methyl)-3-n-butyl piperazine can undergo various chemical reactions, including:
Oxidation: The carboxyphenyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-(3-Carboxyphenyl methyl)-3-n-butyl piperazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural features.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Carboxyphenyl methyl)-3-n-butyl piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxyphenyl group can form hydrogen bonds and other interactions with the active sites of these targets, leading to changes in their activity. The piperazine ring can also interact with hydrophobic pockets in the target molecules, further influencing their function.
Comparison with Similar Compounds
Similar Compounds
1-(3-Carboxyphenyl methyl)-3-methyl piperazine: Similar structure but with a methyl group instead of a butyl group.
1-(3-Carboxyphenyl methyl)-3-ethyl piperazine: Similar structure but with an ethyl group instead of a butyl group.
Uniqueness
1-(3-Carboxyphenyl methyl)-3-n-butyl piperazine is unique due to the presence of the butyl group, which can influence its hydrophobicity and overall chemical behavior. This can affect its interactions with biological targets and its solubility in different solvents, making it distinct from its methyl and ethyl counterparts.
Properties
Molecular Formula |
C16H24N2O2 |
|---|---|
Molecular Weight |
276.37 g/mol |
IUPAC Name |
3-[(3-butylpiperazin-1-yl)methyl]benzoic acid |
InChI |
InChI=1S/C16H24N2O2/c1-2-3-7-15-12-18(9-8-17-15)11-13-5-4-6-14(10-13)16(19)20/h4-6,10,15,17H,2-3,7-9,11-12H2,1H3,(H,19,20) |
InChI Key |
NHMMOOKMTDQMSC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CN(CCN1)CC2=CC(=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2S)-1-[3-(propan-2-yloxy)phenyl]propan-2-ol](/img/structure/B11723164.png)











